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molecular formula C11H18N2O2 B8592567 6-methyl-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione

6-methyl-1,3-dipropyl-2,4(1H,3H)-pyrimidinedione

Cat. No. B8592567
M. Wt: 210.27 g/mol
InChI Key: CVTDHCYRKGQTOT-UHFFFAOYSA-N
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Patent
US07449473B2

Procedure details

To a solution of N,N′ Dipropyl urea (10.0 g, 69.4 mmol) in pyridine (60 ml) was added acetic anhydride (21.6 ml, 229 mmol) and 4-(dimethylamino)pyridine (8.5 g, 69.4 mmol). The mixture was heated to 95° C. for 1.5 hours. The reaction mixture was cooled and the solvent was removed under vacuum. The residue was then dissolved in dichloromethane (200 ml) and washed with 2N HCl (2×60 ml) and saturated sodium bicarbonate (2×60 ml). The organic layer was concetrated and purified using column chromatography (2:1 Hexane:Ethyl Acetate) to yield 6-methyl-1,3-dipropyl-1,3-dihydropyrimidine-2,4-dione(4.0 g, M+1=210.92)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]([NH:7][CH2:8][CH2:9][CH3:10])=[O:6])[CH2:2][CH3:3].C(O[C:15](=[O:17])[CH3:16])(=O)C.N1C=CC=[CH:20][CH:19]=1>CN(C)C1C=CN=CC=1>[CH3:19][C:20]1[N:7]([CH2:8][CH2:9][CH3:10])[C:5](=[O:6])[N:4]([CH2:1][CH2:2][CH3:3])[C:15](=[O:17])[CH:16]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CC)NC(=O)NCCC
Name
Quantity
21.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
60 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
8.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in dichloromethane (200 ml)
WASH
Type
WASH
Details
washed with 2N HCl (2×60 ml) and saturated sodium bicarbonate (2×60 ml)
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(N(C(N1CCC)=O)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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